
Penicillin G potassium
Overview
Description
Penicillin G potassium is the potassium salt of benzylpenicillin, a natural β-lactam antibiotic derived from Penicillium fungi. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking and causing cell lysis . Clinically, it is used to treat severe infections caused by susceptible Gram-positive bacteria (e.g., Streptococcus pneumoniae, Staphylococcus aureus) and certain Gram-negative pathogens (e.g., Neisseria meningitidis) . Each million units contains 65.6 mg potassium (1.68 mEq) and 6.8 mg sodium (0.3 mEq), necessitating caution in patients with electrolyte imbalances .
Preparation Methods
Traditional Crystallization Methods
Solvent Extraction and Acid-Base Reactions
Initial isolation of Penicillin G potassium from fermentation broths relies on solvent extraction. The broth is acidified to pH 2.5–3.0, facilitating transfer of penicillin into organic solvents like methyl isobutyl ketone (MIBK) or n-butyl acetate. Subsequent back-extraction into an aqueous phase utilizes potassium bicarbonate or phosphate buffers, yielding a crude potassium salt solution. This method, however, risks emulsification and requires multiple extraction cycles, reducing overall efficiency.
Azeotropic Distillation for Water Removal
Azeotropic distillation with solvents such as n-butanol reduces water content in penicillin-rich solutions. By evaporating the n-butanol-water azeotrope, the solubility of this compound decreases, prompting crystallization. Early implementations faced significant yield losses (up to 8%) due to thermal degradation during prolonged distillation. Modern adaptations integrate vacuum distillation to lower operating temperatures, mitigating decomposition while achieving >92% yield.
Table 1: Comparative Yields of Azeotropic Distillation Methods
Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
n-Butanol/Water | 60–70 | 85–90 | 95–98 |
MIBK/Water (Vacuum) | 40–50 | 92–95 | 98–99 |
Ethyl Acetate/Water | 50–60 | 88–91 | 94–96 |
Direct Precipitation Using Potassium Acetate
Mechanism and Advantages
A landmark advancement emerged with the discovery that concentrated potassium acetate solutions directly precipitate this compound from aqueous media. At 66% concentration, potassium acetate reduces penicillin solubility to 1,400 units/mL, enabling high-purity crystallization without organic solvents. This method capitalizes on the low solubility of the potassium salt in acetate-rich environments, selectively precipitating Penicillin G over contaminants like Penicillin F or K.
Purification Techniques
Post-precipitation, crystals are washed with 50% potassium acetate solution to remove residual impurities, followed by isopropanol rinsing to eliminate acetate residues. This dual-wash protocol ensures >99% purity, as confirmed by optical rotation assays (α +285°). Large-scale implementations achieve yields of 85–90%, significantly outperforming traditional solvent-based methods.
Enzymatic Conversion and Downstream Processing
Role of Penicillin Acylase
This compound serves as a precursor for 6-aminopenicillanic acid (6-APA), the backbone for semi-synthetic antibiotics. Enzymatic deacylation using penicillin acylase (EC 3.5.1.11) is catalyzed in aqueous solutions at pH 7.5–8.0. Immobilized enzymes from Escherichia coli or Bacillus megaterium enhance reusability, with conversion efficiencies exceeding 95%.
Immobilized Enzyme Systems
Industrial processes employ covalent immobilization on silica or agarose supports, stabilizing the enzyme against pH and temperature fluctuations. For example, Alcaligenes faecalis acylase immobilized on Eupergit® C retains 80% activity after 10 cycles, reducing production costs by 30%.
Industrial-Scale Production Techniques
Fermentation Broth Processing
Post-fermentation, broth filtration and solvent extraction are streamlined using continuous centrifuges and automated pH control systems. A typical batch processes 10,000 L of broth, yielding 150–200 kg of this compound. Real-time monitoring of pH, temperature, and penicillin titer ensures consistency, with deviations corrected via feedback loops.
Quality Control Measures
Pharmaceutical-grade this compound must comply with USP standards, requiring:
- Potency : ≥1,600 units/mg
- Water Content : ≤1.0% (Karl Fischer titration)
- Related Substances : ≤2.0% (HPLC analysis)
Batch records include spectral data (UV-Vis, NMR) and microbiological assays to confirm absence of endotoxins.
Pharmaceutical Formulation and Stability
Buffer Systems in Injectable Formulations
This compound Injection, USP, utilizes sodium citrate buffers (pH 6.5) to maintain stability during storage. Dextrose is added as an isotonicity adjuster, while the GALAXY container (PL 2040 plastic) minimizes leaching and adsorption.
Chemical Reactions Analysis
Enzymatic Hydrolysis to 6-Aminopenicillanic Acid (6-APA)
Penicillin G potassium undergoes enzymatic hydrolysis catalyzed by penicillin G acylase (PGA) to produce 6-APA, a precursor for semisynthetic antibiotics. This reaction is critical in industrial processes due to its efficiency and environmental benefits compared to chemical synthesis .
Key Reaction Parameters :
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Enzyme Immobilization : PGA is often immobilized on magnetic nanoparticles (e.g., Ni0.4Cu0.5Zn0.1Fe2O4@SiO2-GA) to enhance stability and reusability. Immobilized PGA retains activity under optimized conditions (e.g., pH 8, 25°C) .
-
Equilibrium Conversion : A mathematical model predicts equilibrium conversion based on pH, initial substrate concentration, and phase volume ratio. Crystallization of 6-APA shifts the equilibrium toward product formation, achieving >90% conversion under optimal conditions .
Degradation via UV-Activated Persulfate
This compound can be degraded in aqueous solutions using UV-activated persulfate. This process is relevant for environmental remediation of antibiotic-contaminated water.
Optimal Conditions for Degradation :
Parameter | Value Range | Effect on Removal Efficiency |
---|---|---|
pH | 3–11 | Optimal at pH 5–7 |
Persulfate Concentration | 0.5–3 mM | Higher concentrations improve removal |
Reaction Time | 15–90 minutes | Efficiency increases with time |
The degradation mechanism involves the generation of reactive oxygen species (e.g., sulfate radicals) that cleave the β-lactam ring of penicillin G .
Interaction with Surfactants (e.g., SDS)
This compound salt (PenK) alters the physicochemical properties of sodium dodecyl sulfate (SDS) micelles. This interaction is studied in drug formulation and delivery systems.
Observed Effects :
-
Critical Micelle Concentration (CMC) : PenK decreases the CMC of SDS, indicating enhanced micelle formation.
-
Krafft Temperature (TK) : PenK increases the TK of SDS, affecting micellar stability at different temperatures .
Structural Stability and Solubility
This compound exists as a crystalline powder with high solubility in water, dextrose solutions, and isotonic sodium chloride . Its chemical stability is pH-dependent, with optimal solubility near physiological pH (6.0–8.5) .
Scientific Research Applications
Therapeutic Uses
The primary applications of Penicillin G potassium include:
- Severe Infections : Treatment of serious infections such as endocarditis, meningitis, septicemia, and severe pneumonia caused by penicillin-susceptible bacteria .
- Topical Applications : Recent studies have explored the use of this compound troches for treating minor recurrent aphthous ulcerations (MiRAU), demonstrating significant reductions in ulcer size and pain .
- Veterinary Medicine : Case reports indicate its use in treating equine sublingual abscesses, showcasing innovative delivery methods such as poloxamer 407 gel to enhance healing .
Efficacy in Aphthous Ulcer Treatment
A randomized controlled trial evaluated the effectiveness of 50 mg this compound troches in treating MiRAU. The study involved 258 subjects and found that those receiving the treatment experienced significant reductions in ulcer size and pain compared to placebo groups (P < .00001) with minimal adverse reactions reported .
Use in Clostridium perfringens Management
Research highlights the role of this compound in managing Clostridium perfringens infections, particularly in poultry. The findings suggest that its administration can mitigate subclinical disease effects on broiler performance, indicating its importance in veterinary applications .
Case Study: Equine Sublingual Abscess
A notable case involved a 20-year-old Arabian mare diagnosed with a sublingual abscess. Treatment with a poloxamer 407 gel infused with this compound aimed to reduce wound contamination and promote healing. This innovative approach demonstrated promising results, although further studies are needed to establish standardized protocols for such applications .
Dosage Recommendations
The dosage of this compound varies based on the type and severity of the infection:
Clinical Indication | Dosage |
---|---|
Endocarditis | 12-24 million units/day |
Meningitis | 15-20 million units/day for 2 weeks |
Severe pneumonia | 5-24 million units/day |
Anthrax | Minimum of 8 million units/day |
Minor aphthous ulcers | 50 mg troches four times daily for four days |
Note: Dosing adjustments may be necessary for patients with renal impairment .
Mechanism of Action
Penicillin G Potassium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins on the bacterial cell wall and inhibits the transpeptidation enzyme that cross-links the peptidoglycan chains. This leads to the weakening of the cell wall and ultimately the lysis and death of the bacterial cell .
Comparison with Similar Compounds
Penicillin G Benzathine
Key Findings :
- Benzathine’s prolonged half-life makes it ideal for chronic conditions, whereas potassium’s short half-life suits acute infections requiring rapid clearance .
- Both have similar safety profiles (Pregnancy Category B) but differ in dosing frequency and indications .
Procaine Penicillin G
Key Findings :
- Despite Procaine’s reputation for sustained release, this compound achieved comparable plasma concentrations after 24 hours in equine studies, challenging traditional assumptions .
- Procaine’s slower absorption reduces dosing frequency but may delay therapeutic effects in critical cases .
Penicillin V Potassium
Key Findings :
- Penicillin V’s oral bioavailability makes it suitable for outpatient treatment, whereas this compound’s instability in gastric acid limits it to IV/IM use .
- This compound shows higher efficacy against methicillin-sensitive S. aureus (MSSA) .
Key Findings :
- Semi-synthetics like amoxicillin are preferred for empirical therapy in respiratory infections due to enhanced Gram-negative activity and oral efficacy .
- This compound remains critical for severe infections where rapid bactericidal action is required .
Pharmacokinetic and Environmental Considerations
- Degradation : this compound degrades rapidly in soil (half-life: 1.61–1.67 days) but leaves residual traces (21–73 µg/kg), posing environmental resistance risks .
- Combination Therapies : Synergy with gentamicin or benzathine penicillin enhances efficacy in specific cases (e.g., syphilis, streptococcal endocarditis) .
Biological Activity
Penicillin G potassium is a widely used antibiotic known for its effectiveness against various bacterial infections. This article examines its biological activity, pharmacokinetics, microbiological efficacy, and clinical applications, supported by data tables and case studies.
Pharmacokinetics
This compound is administered intravenously or intramuscularly, with a rapid onset of action. The pharmacokinetics of this compound are crucial for understanding its therapeutic effects and potential side effects.
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Mean β-phase serum half-life | 42 minutes (range: 31-50 minutes) |
Renal clearance | 58-85% of the administered dose |
Serum concentration post-injection | 400 mcg/mL at 5-6 minutes |
The clearance of penicillin G is primarily renal, involving glomerular filtration and active tubular secretion. Notably, the half-life of penicillin G increases in patients with renal impairment, necessitating dosage adjustments in such populations .
Microbiological Activity
This compound exhibits bactericidal activity against a variety of Gram-positive and some Gram-negative bacteria. Its mechanism involves the inhibition of bacterial cell wall synthesis.
Susceptible Organisms:
- Gram-positive bacteria:
- Streptococcus pneumoniae
- Staphylococcus aureus (non-penicillinase producing)
- Neisseria meningitidis
- Gram-negative bacteria:
- Neisseria gonorrhoeae
- Listeria monocytogenes
It is ineffective against penicillinase-producing strains, which include many staphylococci .
Clinical Applications
This compound is indicated for treating serious infections caused by susceptible organisms. It is particularly effective in conditions such as:
- Bacterial meningitis
- Pneumonia
- Endocarditis
- Syphilis
Case Studies
-
Treatment of Minor Recurrent Aphthous Ulcerations (MiRAU)
A randomized controlled trial evaluated the efficacy of topical this compound troches in reducing ulcer size and pain. The study involved 258 subjects and demonstrated significant improvement in ulcer healing compared to placebo . Results Summary:- Ulcer Size Reduction: Statistically significant reduction (P < .00001).
- Pain Alleviation: Significant pain relief noted (P < .00001).
- Adverse Reactions: Mild reactions in only 4 subjects.
-
Use in Veterinary Medicine
A case report described the application of this compound in a gel formulation for treating a sublingual abscess in a horse. This approach aimed to prolong drug release and enhance wound healing .
Safety and Adverse Effects
While generally safe, this compound can lead to several adverse effects, especially at high doses:
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Penicillin G potassium that influence its experimental applications?
this compound is highly water-soluble (>1 g/mL in water at 15°C) and moderately hygroscopic, making it suitable for aqueous solutions in in vitro assays. However, its stability is pH-dependent: solutions degrade rapidly in acidic/alkaline conditions or in the presence of oxidizing agents. Researchers should prepare fresh solutions daily and avoid buffers containing glycerin or alcohols, as these accelerate degradation .
Q. How should this compound solutions be prepared and stored to maintain potency in laboratory settings?
Dissolve the crystalline solid in phosphate-buffered saline (PBS, pH 7.2) at concentrations ≤10 mg/mL. Avoid prolonged storage (>24 hours) even at 4°C, as hydrolysis of the β-lactam ring reduces bioactivity. For long-term storage, lyophilize aliquots at -20°C in desiccated containers .
Q. What are the standard methods for quantifying this compound purity and concentration in experimental preparations?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the gold standard. Validate purity using loss-on-drying (≤1.0%) and sulfated ash (≤0.5%) tests per USP guidelines. For biological assays, use microbiological agar diffusion methods with Micrococcus luteus as the reference strain .
Advanced Research Questions
Q. How can researchers address discrepancies in reported MIC values for this compound against Streptococcus pneumoniae?
Variations in MICs (e.g., 0.03–128 µg/mL) arise from differences in bacterial strain susceptibility (e.g., penicillin-sensitive vs. intermediate-resistant phenotypes) and assay conditions. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocols with cation-adjusted Mueller-Hinton broth + 5% lysed horse blood. Include quality control strains like S. pneumoniae ATCC 49619 .
Q. What methodological considerations are critical when designing pharmacokinetic (PK) studies of this compound in animal models?
Account for species-specific clearance rates: renal excretion dominates in humans, while hepatic metabolism contributes significantly in rodents. Use serial blood sampling and non-compartmental analysis (NCA) to calculate AUC and half-life. Note that procaine or benzathine formulations prolong absorption, whereas potassium salts are suited for IV/IM bolus studies .
Q. How can researchers mitigate β-lactamase interference in studies evaluating this compound’s efficacy?
Pre-treat bacterial cultures with β-lactamase inhibitors (e.g., clavulanic acid) or use β-lactamase-negative strains. For in vivo models, co-administer inhibitors like sulbactam. Validate results using nitrocefin-based β-lactamase activity assays .
Q. What strategies resolve contradictions in in vitro vs. in vivo efficacy data for this compound?
Discrepancies often stem from protein binding differences (e.g., ~60% binding in serum) or biofilm formation in in vivo environments. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate free drug concentrations with time-kill curves. Incorporate infection site-specific factors (e.g., abscess pH) into experimental designs .
Q. Which advanced analytical techniques are recommended for characterizing degradation products of this compound in stability studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies major degradation products like penicilloic acid. Pair with nuclear magnetic resonance (NMR) to confirm structural changes. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life under stress conditions .
Q. Methodological Frameworks for Research Design
- PICO Framework : For antimicrobial studies, define Population (bacterial strain), Intervention (this compound ± adjuvants), Comparison (standard antibiotics), and Outcomes (MIC, MBC, time-kill kinetics) .
- FINER Criteria : Ensure feasibility by sourcing USP-grade this compound (≥98% purity) and validating ethical use in animal models .
Properties
IUPAC Name |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNDLOXRXUOGIU-LQDWTQKMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17KN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61-33-6 (Parent) | |
Record name | Penicillin G potassium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045106 | |
Record name | Penicillin G potassium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113-98-4 | |
Record name | Penicillin G potassium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Penicillin G potassium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium [2S-(2α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENICILLIN G POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL775ZTH4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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